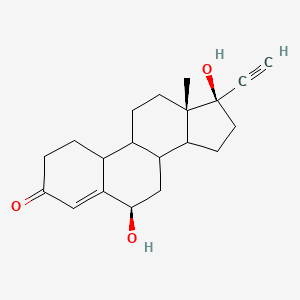

6|A-Hydroxy Norethindrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(6R,13S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13?,14?,15?,17?,18-,19+,20+/m1/s1 |

InChI Key |

RONQVEAZNZIVHW-ZCJWEXGZSA-N |

Isomeric SMILES |

C[C@]12CCC3C4CCC(=O)C=C4[C@@H](CC3C1CC[C@]2(C#C)O)O |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-alpha-Hydroxy Norethindrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 6-alpha-hydroxy norethindrone, a known metabolite and impurity of the synthetic progestin, norethindrone. The document details a chemical synthesis route and explores the potential for a microbial hydroxylation pathway. Quantitative data is summarized for clarity, and detailed experimental protocols, where available, are provided. Visual diagrams generated using Graphviz are included to illustrate the synthesis pathways and experimental workflows.

Chemical Synthesis Pathway

The primary route for the synthesis of 6-alpha-hydroxy norethindrone, or more specifically its acetate form (6-alpha-hydroxy norethindrone acetate), involves a two-step chemical process starting from norethindrone acetate. This method is based on the work of Guo et al., who investigated the oxidative transformation products of norethindrone acetate.[1][2]

The synthesis proceeds via the formation of a heteroannular 3,5-dienyl acetate intermediate, which is subsequently oxidized to yield a mixture of products, including the desired 6-alpha-hydroxy norethindrone acetate, its 6-beta isomer, and 6-keto norethindrone acetate.[1][2]

Synthesis Scheme

The overall chemical synthesis can be depicted as follows:

Experimental Protocols

The following protocols are based on the general methodology described in the literature for similar steroid transformations. Precise, step-by-step instructions from the primary literature were not available in the public domain.

Step 1: Formation of the 3,5-Dienyl Acetate Intermediate

-

Objective: To convert norethindrone acetate into its 3,5-dienyl acetate derivative.

-

Reagents: Norethindrone acetate, acetic anhydride, perchloric acid (catalyst).

-

Procedure:

-

Dissolve norethindrone acetate in a suitable solvent such as acetic anhydride.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dienyl acetate intermediate.

-

Step 2: Oxidation of the Dienyl Acetate Intermediate

-

Objective: To oxidize the 3,5-dienyl acetate to introduce the hydroxyl group at the 6-position.

-

Reagents: 3,5-Dienyl acetate intermediate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (solvent).

-

Procedure:

-

Dissolve the crude 3,5-dienyl acetate in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by washing with a solution of sodium thiosulfate to destroy excess peroxide, followed by a wash with sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain a crude mixture of 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto norethindrone acetate.

-

Step 3: Purification

-

Objective: To isolate 6-alpha-hydroxy norethindrone acetate from the product mixture.

-

Method: The separation of the isomeric mixture typically requires chromatographic techniques.

-

Procedure:

-

Subject the crude product mixture to column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto isomers.

-

Collect the fractions containing the desired 6-alpha-hydroxy isomer, as identified by TLC analysis against a reference standard.

-

Combine the pure fractions and evaporate the solvent to yield purified 6-alpha-hydroxy norethindrone acetate.

-

Quantitative Data

| Parameter | Value | Reference |

| Purity of Reference Standard | > 95% | [3] |

| Molecular Formula | C22H28O4 | [3] |

| Molecular Weight | 356.47 g/mol | [3] |

Microbial Synthesis Pathway (Potential)

The introduction of hydroxyl groups onto steroid skeletons is a well-known capability of various microorganisms, particularly fungi, through the action of cytochrome P450 monooxygenases. This process, known as microbial hydroxylation, offers a potential route for the synthesis of 6-alpha-hydroxy norethindrone.

While the microbial hydroxylation of norethindrone (norethisterone) has been reported, the identified products were hydroxylated at other positions (e.g., 10-beta and 11-beta). A specific and established microbial pathway for the targeted synthesis of 6-alpha-hydroxy norethindrone has not been identified in the scientific literature.

General Workflow for Microbial Hydroxylation

Should a suitable microorganism capable of 6-alpha-hydroxylation of norethindrone be identified, the general experimental workflow would be as follows:

References

- 1. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 6-alpha-Hydroxy Norethindrone: An In-Depth Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific in vitro studies detailing the direct mechanism of action, receptor binding affinities, or functional activities of 6-alpha-hydroxy norethindrone were identified. This document, therefore, provides a detailed overview of the in vitro mechanism of action of its parent compound, norethindrone. The potential implications of 6-alpha-hydroxylation are discussed based on general principles of steroid pharmacology, but it is crucial to note that this is speculative in the absence of direct experimental evidence.

Introduction

Norethindrone (also known as norethisterone) is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders.[1] Its biological effects are mediated through interactions with steroid hormone receptors, primarily the progesterone receptor (PR) and, to a lesser extent, the androgen receptor (AR) and estrogen receptor (ER). The metabolism of norethindrone in the liver and other tissues leads to the formation of various metabolites, including hydroxylated derivatives such as 6-alpha-hydroxy norethindrone. The pharmacological profile of these metabolites can differ significantly from the parent compound, potentially contributing to the overall therapeutic and side-effect profile of norethindrone. This guide focuses on the known in vitro mechanism of action of norethindrone and explores the potential impact of 6-alpha-hydroxylation.

In Vitro Pharmacodynamics of Norethindrone

The in vitro activity of norethindrone has been characterized through various assays that assess its binding affinity to steroid receptors and its functional effects on receptor-mediated gene transcription.

Receptor Binding Affinity

The binding affinity of norethindrone to the progesterone, androgen, and estrogen receptors is a key determinant of its hormonal activity. This is typically quantified using competitive radioligand binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor by 50% (IC50) or the equilibrium dissociation constant (Ki).

Table 1: In Vitro Receptor Binding Affinity of Norethindrone

| Receptor | Ligand | Tissue/Cell Source | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| Progesterone Receptor (PR) | [3H]-Progesterone | Human Uterine Cytosol | 6.8 | - | - |

| Androgen Receptor (AR) | [3H]-Mibolerone | Rat Ventral Prostate Cytosol | - | - | 15-30 |

| Estrogen Receptor (ER) | [3H]-Estradiol | Human Uterine Cytosol | ~500-800 | - | <1 |

Data compiled from various sources. RBA values are relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, and Estradiol for ER).

Functional Activity

The functional activity of norethindrone is assessed through in vitro transactivation assays. These assays measure the ability of the compound to activate or inhibit gene expression mediated by a specific steroid hormone receptor. This is often done using reporter gene constructs in appropriate cell lines.

Table 2: In Vitro Functional Activity of Norethindrone

| Receptor | Assay Type | Cell Line | Activity | EC50 (nM) | Relative Potency (%) |

| Progesterone Receptor (PR) | Transactivation | T47D (human breast cancer) | Agonist | ~1 | 100-200 |

| Androgen Receptor (AR) | Transactivation | PC-3 (human prostate cancer) | Weak Agonist | >100 | <5 |

| Estrogen Receptor (ER) | Transactivation | MCF-7 (human breast cancer) | Very Weak Agonist/Antagonist | >1000 | <1 |

Data compiled from various sources. Relative potency is typically compared to the natural ligand.

Potential Implications of 6-alpha-Hydroxylation

Hydroxylation is a common metabolic pathway for steroid hormones and can significantly alter their biological activity. The introduction of a hydroxyl group at the 6-alpha position of the norethindrone steroid nucleus could have several effects:

-

Altered Receptor Binding: The addition of a polar hydroxyl group could either increase or decrease the binding affinity for steroid receptors depending on the specific interactions within the ligand-binding pocket.

-

Modified Functional Activity: The conformational change induced by the hydroxyl group could alter the way the ligand-receptor complex interacts with co-regulators, potentially shifting the activity from agonistic to antagonistic or vice versa.

-

Changes in Metabolism: The 6-alpha-hydroxy metabolite may be a substrate for further metabolic conversions, leading to a different metabolic profile compared to the parent compound.

Without direct experimental data, the precise impact of 6-alpha-hydroxylation on the progestogenic, androgenic, and estrogenic activity of norethindrone remains speculative.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of steroid hormones.

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor.

-

Preparation of Receptor Source: A cell lysate or tissue homogenate containing the receptor of interest is prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-progesterone for PR) and varying concentrations of the unlabeled test compound (e.g., 6-alpha-hydroxy norethindrone).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration or centrifugation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assay

This assay measures the ability of a compound to induce gene expression through a specific steroid hormone receptor.

-

Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with two plasmids: one expressing the steroid hormone receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.

-

Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The reporter activity is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 value and maximal efficacy can be determined.

Visualizations

Signaling Pathway

Caption: Generalized signaling pathway of nuclear steroid hormone receptors.

Experimental Workflow

Caption: Typical experimental workflow for a radioligand receptor binding assay.

Conclusion

While the in vitro mechanism of action of norethindrone is well-characterized, demonstrating primary activity as a progesterone receptor agonist with weak androgenic and negligible estrogenic properties, there is a significant lack of data for its 6-alpha-hydroxy metabolite. The addition of a hydroxyl group at the 6-alpha position has the potential to significantly alter the pharmacological profile of the parent compound. Further in vitro studies, including receptor binding and functional transactivation assays, are essential to elucidate the specific mechanism of action of 6-alpha-hydroxy norethindrone and to understand its potential contribution to the overall effects of norethindrone in vivo. Researchers and drug development professionals should be aware of this data gap when considering the metabolism and activity of norethindrone.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolic pathways of Norethindrone Acetate (NEA), a widely used synthetic progestin. The document details the key metabolites, presents available quantitative data, outlines experimental protocols for their analysis, and illustrates the metabolic and analytical workflows using diagrams.

Introduction

Norethindrone acetate (NEA) is a prodrug that undergoes rapid and extensive metabolism in the body. Upon oral administration, it is completely and rapidly deacetylated to its pharmacologically active form, norethindrone (NET). The metabolic fate of NET is crucial for understanding its efficacy, safety profile, and potential drug-drug interactions. The primary metabolic transformations of NET involve A-ring reduction, hydroxylation followed by conjugation, and a minor but clinically significant aromatization to a potent estrogen.

Primary Metabolic Pathways

The metabolism of norethindrone primarily occurs in the liver and involves several key enzymatic reactions. The main pathways are:

-

Deacetylation: The initial and rapid conversion of NEA to NET.

-

A-ring Reduction: The α,β-unsaturated ketone in the A-ring of NET is extensively reduced to form 5α-dihydro-norethindrone and subsequently 3β,5α-tetrahydro-norethindrone.[1]

-

Hydroxylation: This is a key step in the further metabolism of NET, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.

-

Conjugation: The parent drug and its metabolites are conjugated with sulfate and glucuronic acid to form more water-soluble compounds that are readily excreted in the urine and feces. The majority of circulating metabolites are sulfates, while urinary metabolites are predominantly glucuronides.

-

Aromatization: A small fraction of NET can be converted to the highly potent synthetic estrogen, ethinyl estradiol (EE).[1]

Below is a diagram illustrating the primary metabolic pathways of Norethindrone Acetate.

Quantitative Analysis of Primary Metabolites

The quantification of NEA metabolites is essential for pharmacokinetic and pharmacodynamic studies. The following table summarizes the key quantitative data available for the formation of ethinyl estradiol from NEA.

| Dose of Norethindrone Acetate | Mean Cmax of Ethinyl Estradiol (pg/mL) | Mean AUC0–24h of Ethinyl Estradiol (pg·h/mL) | Conversion Ratio to Ethinyl Estradiol (%) | Reference |

| 10 mg | 58 ± 7 | 837 | 0.20 - 0.33 | [2][3][4] |

| 20 mg | 178 ± 35 | - | 0.20 - 0.33 | [2][3][4] |

| 40 mg | 231 ± 38 | - | 0.20 - 0.33 | [2][3][4] |

Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol Following Single Oral Doses of Norethindrone Acetate in Premenopausal Women. [2][3][4]

During long-term treatment, concentrations of NET, NET sulfate, and the conjugates of the A-ring reduced metabolites accumulate, reaching a peak around the midpoint of the treatment cycle.[5]

Experimental Protocols for Metabolite Quantification

The analysis of norethindrone and its metabolites in biological matrices such as plasma and urine requires sensitive and specific analytical methods. The following sections detail the typical experimental protocols for their quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

4.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is suitable for the extraction of norethindrone and its less polar metabolites.

-

To 500 µL of plasma, add an internal standard (e.g., estradiol or a stable isotope-labeled analog of norethindrone).[6]

-

Vortex the sample briefly.

-

Add 3 mL of an organic solvent mixture, such as dichloromethane:hexane (40:60, v/v).[6]

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

4.1.2. Solid-Phase Extraction (SPE) for Plasma and Urine

SPE is effective for a broader range of metabolites, including the more polar conjugated forms.

-

Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma or urine sample (pre-treated with enzymatic hydrolysis if targeting conjugated metabolites) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of steroid metabolites, often requiring derivatization to increase volatility and improve chromatographic properties.

4.2.1. Derivatization

-

To the dried extract from the sample preparation step, add a methoxyamine hydrochloride solution in pyridine.[7]

-

Incubate to form methoxime derivatives of keto-groups.[7]

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the mixture.[8]

-

Incubate to form trimethylsilyl (TMS) ethers from hydroxyl groups.[8]

4.2.2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A suitable temperature gradient to separate the derivatized metabolites.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantitative analysis or full scan mode for metabolite identification.

The following diagram illustrates a typical GC-MS workflow for norethindrone metabolite analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of norethindrone and its metabolites without the need for derivatization.

4.3.1. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium formate.[10][11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The following diagram illustrates a typical LC-MS/MS workflow.

Conclusion

The metabolism of norethindrone acetate is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites. The primary routes of metabolism are deacetylation to the active norethindrone, followed by A-ring reduction and conjugation. A minor but important pathway is the aromatization to ethinyl estradiol. The quantification of these metabolites is critical for a thorough understanding of the pharmacology of NEA and can be achieved using sensitive and specific analytical techniques such as GC-MS and LC-MS/MS. The detailed protocols and workflows presented in this guide provide a valuable resource for researchers and scientists in the field of drug metabolism and development.

References

- 1. medcraveebooks.com [medcraveebooks.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Accumulation of norethindrone and individual metabolites in human plasma during short- and long-term administration of a contraceptive dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples [pubmed.ncbi.nlm.nih.gov]

- 9. qps.com [qps.com]

- 10. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

The Inherent Estrogenicity of Norethindrone and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norethindrone (NET), a widely used synthetic progestin, exhibits inherent estrogenic activity through two primary mechanisms: its metabolic conversion to the potent estrogen, ethinyl estradiol (EE), and the direct interaction of its A-ring reduced metabolites with estrogen receptors. This guide provides a comprehensive technical overview of these phenomena, presenting quantitative data on receptor binding and transactivation, detailed experimental protocols for assessing estrogenicity, and visual representations of the key metabolic and signaling pathways. Understanding the dual nature of norethindrone's hormonal activity is critical for the development of safer and more effective therapeutic agents.

Mechanisms of Estrogenicity

The estrogenic effects of norethindrone are not a result of the parent compound's direct, high-affinity binding to estrogen receptors (ERs), but rather a consequence of its metabolic transformations.

Aromatization to Ethinyl Estradiol

Norethindrone can be metabolized to ethinyl estradiol, a potent synthetic estrogen, through the action of aromatase (cytochrome P450).[1][2] This conversion has been demonstrated to occur in tissues such as the liver and placenta.[1][2] The rate of this conversion, while relatively low, can result in clinically significant circulating levels of ethinyl estradiol, particularly at higher doses of norethindrone acetate.[3][4]

Intrinsic Estrogenic Activity of A-Ring Reduced Metabolites

Norethindrone undergoes A-ring reduction to form metabolites such as 5α-dihydronorethisterone, 3α,5α-tetrahydronorethisterone (3α,5α-NET), and 3β,5α-tetrahydronorethisterone (3β,5α-NET).[2] While norethindrone and 5α-dihydronorethisterone do not bind effectively to estrogen receptors, the tetrahydro-reduced metabolites, particularly 3β,5α-NET, have been shown to bind to and transactivate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5][6][7]

Quantitative Data

The following tables summarize the quantitative data on the estrogenic activity of norethindrone and its metabolites.

Table 1: Conversion of Norethindrone and Norethindrone Acetate to Ethinyl Estradiol

| Parent Compound | Dose | Conversion Ratio (%) | Resulting Peak Serum EE Concentration (pg/mL) | Reference |

| Norethindrone Acetate | 10 mg | 0.20 - 0.33 | 58 | [3] |

| Norethindrone Acetate | 20 mg | 0.20 - 0.33 | 178 | [3] |

| Norethindrone Acetate | 40 mg | 0.20 - 0.33 | 231 | [3] |

Table 2: Estrogen Receptor Binding Affinity of Norethindrone Metabolites

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| 3α,5α-NET | ERα | Weak Competitor | [5] |

| 3β,5α-NET | ERα | Similar to 17β-estradiol | [5] |

| 3α,5α-NET | ERβ | Weak Competitor | [5] |

| 3β,5α-NET | ERβ | Lower than 17β-estradiol | [5] |

Table 3: Estrogenic Potency of Norethindrone and its Metabolites

| Compound | Assay | Relative Potency (Estradiol > 3β,5α-NET > 3α,5α-NET > NET > 5α-NET) | Reference |

| Norethindrone & Metabolites | In vivo uterine sensitivity to serotonin | Effective Dose 50 | [6] |

| 3β,5α-NET | ERα transactivation in CV-1 and T-47D cells | Similar to 17β-estradiol | [5] |

| 3α,5α-NET | ERα transactivation in CV-1 and T-47D cells | 2.5 to 4.0-fold lower than 3β,5α-NET | [5] |

| 3β,5α-NET | ERβ transactivation in CV-1 cells | ~2-fold higher than 3α,5α-NET | [5] |

| 3α,5α-NET | ERβ transactivation in T-47D cells | Slightly higher than 3β,5α-NET | [5] |

Experimental Protocols

In Vitro Aromatization Assay

This protocol is based on the methodology for assessing the conversion of norethindrone to ethinyl estradiol in human placental microsomes.[1]

-

Microsome Preparation: Human placental microsomes are prepared by differential centrifugation.

-

Incubation: [³H]-labeled norethindrone is incubated with the placental microsomes in the presence of NADPH and molecular oxygen.

-

Inhibition Control: Androstenedione is used as a known inhibitor of aromatase to confirm the enzymatic nature of the reaction.

-

Product Identification: The reaction products are separated and identified using thin-layer chromatography (TLC). The identity of ethinyl estradiol is confirmed by recrystallization to constant specific activity and derivative formation.

-

Prevention of Spontaneous Aromatization: To ensure that the observed ethinyl estradiol is a result of enzymatic conversion and not a chemical artifact of processing, representative samples are treated with sodium borohydride, which reduces the 4-en-3-one group of the A-ring, preventing non-enzymatic aromatization.

Competitive Estrogen Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of test compounds for the estrogen receptor.

-

Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.

-

Radioligand: [³H]-17β-estradiol is used as the radiolabeled ligand.

-

Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., norethindrone metabolites).

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity of the test compound.

Luciferase Reporter Gene Assay for Estrogenic Activity

This assay is used to quantify the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

-

Cell Line: A suitable mammalian cell line (e.g., breast cancer cell lines like T-47D or MCF-7) that endogenously expresses estrogen receptors or has been transfected with an ER expression vector is used.

-

Reporter Construct: The cells are transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE).

-

Treatment: The transfected cells are treated with various concentrations of the test compound. A known estrogen, such as 17β-estradiol, is used as a positive control.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferin substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The concentration of the test compound that produces a half-maximal response (EC50) is calculated to determine its estrogenic potency.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathways of norethindrone leading to estrogenic compounds.

Caption: Simplified genomic estrogen receptor signaling pathway.

Experimental Workflows

Caption: Workflow for a competitive estrogen receptor binding assay.

Caption: Workflow for a luciferase reporter gene assay.

Conclusion

The estrogenicity of norethindrone is a complex phenomenon arising from its metabolism into two distinct types of estrogenic compounds: the potent synthetic estrogen ethinyl estradiol and the A-ring reduced metabolites with intrinsic estrogen receptor agonist activity. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of the estrogenic properties of norethindrone and other synthetic progestins. A thorough understanding of these metabolic and signaling pathways is essential for the rational design and development of future hormonal therapies with improved safety and efficacy profiles.

References

- 1. Aromatization of norethindrone to ethinyl estradiol by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveebooks.com [medcraveebooks.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A-ring reduced metabolites of 19-nor synthetic progestins as subtype selective agonists for ER alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-alpha-Hydroxy Norethindrone in Progestin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a first-generation progestin, is a synthetic steroid hormone widely used in oral contraceptives and hormone replacement therapies. Its metabolic fate within the body is a critical determinant of its overall pharmacological profile, influencing both its efficacy and potential side effects. While the primary metabolic pathways of norethindrone, such as A-ring reduction, have been extensively studied, the role of specific hydroxylated metabolites, including 6-alpha-hydroxy norethindrone, remains less elucidated. This technical guide provides an in-depth exploration of the formation, potential biological activity, and analytical considerations of 6-alpha-hydroxy norethindrone in the broader context of progestin metabolism.

Norethindrone Metabolism: An Overview

Norethindrone undergoes extensive metabolism, primarily in the liver, before its excretion. The main metabolic transformations involve reduction of the A-ring and hydroxylation at various positions on the steroid nucleus. These reactions are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.

The major metabolic pathways of norethindrone include:

-

A-ring reduction: This leads to the formation of 5-alpha-dihydro-norethisterone and various tetrahydro-norethisterone isomers.[1]

-

Hydroxylation: This oxidative process can occur at multiple sites on the norethindrone molecule. The hydroxylation of norethindrone is significantly catalyzed by CYP3A4, with a 96% reduction in its formation observed in the presence of a CYP3A4-specific antibody.[1] CYP2C19 also appears to play a role in this process.[1]

The Formation of 6-alpha-Hydroxy Norethindrone

6-alpha-hydroxy norethindrone is an oxidative metabolite of norethindrone. Its formation is a result of the hydroxylation of the parent compound at the 6-alpha position. This reaction is believed to be mediated by cytochrome P450 enzymes, with evidence pointing towards the involvement of CYP3A4 in the overall hydroxylation of norethindrone.[1] While often categorized as an "impurity" or a minor transformation product, its presence signifies a recognized metabolic pathway for norethindrone.[]

The formation of 6-alpha-hydroxy norethindrone, along with its 6-beta isomer, has been described in the context of synthesizing oxidative transformation products of norethindrone acetate for use as reference standards in pharmaceutical analysis.[]

Below is a diagram illustrating the metabolic pathway leading to the formation of 6-alpha-hydroxy norethindrone.

Figure 1: Metabolic pathway of Norethindrone to 6-alpha-Hydroxy Norethindrone.

Biological Activity of 6-alpha-Hydroxy Norethindrone

A critical aspect in understanding the role of any metabolite is the determination of its biological activity. As of the current literature, there is a notable lack of specific studies directly investigating the progestogenic, androgenic, or estrogenic activity of 6-alpha-hydroxy norethindrone. The characterization of this compound primarily as a synthetic reference standard and an "impurity" suggests that it may be an inactive or significantly less active metabolite compared to the parent drug.

However, it is important to consider that hydroxylation can modulate the biological activity of steroids. For instance, the A-ring reduced metabolites of norethisterone have been shown to lose progestational activity while acquiring estrogenic activities and binding to the estrogen receptor.[3] Therefore, without direct experimental evidence, the pharmacological profile of 6-alpha-hydroxy norethindrone remains speculative. Further research is warranted to elucidate its potential hormonal activities and its contribution, if any, to the overall effects of norethindrone.

Quantitative Data

Specific quantitative data on the percentage of norethindrone metabolized to 6-alpha-hydroxy norethindrone in vivo or in vitro is scarce in the public domain. The emphasis in most metabolic studies of norethindrone has been on the A-ring reduced metabolites. The classification of 6-alpha-hydroxy norethindrone as an "impurity" in synthetic preparations suggests it is likely a minor metabolite.[]

To ascertain the quantitative significance of the 6-alpha-hydroxylation pathway, dedicated metabolic profiling studies using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be required.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of 6-alpha-hydroxy norethindrone.

In Vitro Metabolism of Norethindrone using Liver Microsomes

This protocol is designed to investigate the formation of 6-alpha-hydroxy norethindrone from norethindrone in an in vitro setting using human liver microsomes.

Objective: To determine if 6-alpha-hydroxy norethindrone is a metabolite of norethindrone when incubated with human liver microsomes and to identify the potential role of specific CYP enzymes.

Materials:

-

Norethindrone

-

6-alpha-Hydroxy Norethindrone (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, sulphaphenazole for CYP2C9)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, human liver microsomes, and norethindrone at the desired concentration.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control experiments, add buffer instead of the NADPH system. For inhibitor studies, add the specific CYP inhibitor prior to the addition of the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of 6-alpha-hydroxy norethindrone using a validated LC-MS/MS method.

Figure 2: Experimental workflow for in vitro metabolism of Norethindrone.

Analytical Method for Quantification of 6-alpha-Hydroxy Norethindrone by LC-MS/MS

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the quantification of 6-alpha-hydroxy norethindrone.

Objective: To develop and validate a method for the accurate quantification of 6-alpha-hydroxy norethindrone in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for steroid separation (e.g., C18 or Phenyl-Hexyl).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium formate) to enhance ionization.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 6-alpha-hydroxy norethindrone and an internal standard will be monitored for quantification. These transitions need to be determined by infusing the pure standards into the mass spectrometer.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for the analyte.

Method Validation: The method should be validated according to regulatory guidelines, including assessments of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix Effects

-

Stability

Figure 3: Workflow for LC-MS/MS analysis of 6-alpha-Hydroxy Norethindrone.

Conclusion

6-alpha-hydroxy norethindrone is a recognized, albeit likely minor, metabolite of norethindrone, formed through CYP450-mediated oxidation. While its formation pathway is acknowledged, a significant knowledge gap exists regarding its biological activity and quantitative contribution to the overall metabolism of norethindrone. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise role of 6-alpha-hydroxy norethindrone. A thorough characterization of this and other hydroxylated metabolites is essential for a comprehensive understanding of the pharmacology of norethindrone and for the development of future progestin-based therapies with improved safety and efficacy profiles. Further investigation into the enzymatic basis of its formation and its potential hormonal activities will be crucial to fully define its significance in progestin metabolism.

References

6-alpha-Hydroxy Norethindrone CAS number and chemical data.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-alpha-Hydroxy Norethindrone, a metabolite and known impurity of the synthetic progestin, Norethindrone. This document collates available chemical data, outlines experimental protocols, and discusses the biological context of this compound.

Chemical Data

6-alpha-Hydroxy Norethindrone Acetate is the acetylated form of 6-alpha-Hydroxy Norethindrone. The majority of available data pertains to this acetylated derivative.

Table 1: Chemical Identifiers for 6-alpha-Hydroxy Norethindrone Acetate

| Identifier | Value |

| CAS Number | 6856-28-6[1] |

| Molecular Formula | C₂₂H₂₈O₄[1] |

| Molecular Weight | 356.46 g/mol [1] |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[] |

| Synonyms | 6α-Hydroxy Norethindrone Acetate, (6α,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one, 6α,17-Dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one 17-acetate, Norethindrone Acetate 6-alpha-Hydroxy Impurity[][3] |

Table 2: Physicochemical Properties of 6-alpha-Hydroxy Norethindrone Acetate

| Property | Value |

| Appearance | White to Off-White Solid[] |

| Purity | >95% (typical for commercially available standards)[] |

| Storage | 2-8°C[3] |

Experimental Protocols

Synthesis

A preparative chemical method for the synthesis of 6-alpha-Hydroxy Norethindrone Acetate has been described and involves the oxidation of a derivative of Norethindrone Acetate[4].

Key Reaction: Oxidation of the heteroannular 3,5 dienyl acetate derivative of Norethindrone Acetate results in the formation of 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto Norethindrone Acetate[4].

While a detailed, step-by-step protocol is not publicly available in the reviewed literature, the synthesis workflow can be conceptualized as follows:

Purification

Specific purification protocols for 6-alpha-Hydroxy Norethindrone Acetate are not detailed in the available literature. However, methods for the purification of the parent compound, Norethindrone Acetate, can be adapted. These methods include:

-

Crystallization: A common method for purifying steroids. A process for purifying Norethindrone Acetate involves dissolving the crude product in a solvent mixture such as dichloromethane and n-heptane, followed by cooling to induce crystallization[5]. Another described method uses a mixture of ethanol and water[5].

-

Chromatography: High-performance liquid chromatography (HPLC) is a suitable method for both purification and analysis of steroid hormones and their metabolites.

Analysis

The primary analytical method for the identification and quantification of 6-alpha-Hydroxy Norethindrone Acetate is High-Performance Liquid Chromatography (HPLC).

Table 3: Representative HPLC Method for Norethindrone Analysis (Adaptable for its Metabolites)

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Deionized water: Acetonitrile (60:40, v/v) or (50:50, v/v) with 5 ml/L acetic acid[6] |

| Flow Rate | 1.3 mL/min[6] |

| Detection | UV at 245 nm[6] |

| Internal Standard | Estradiol (can be used for quantitative analysis) |

Biological Activity and Signaling Pathways

There is limited direct information on the specific biological activity and signaling pathways of 6-alpha-Hydroxy Norethindrone. Its role is primarily characterized as a metabolite of Norethindrone[7]. Norethindrone itself is a potent synthetic progestin that mimics the actions of endogenous progesterone[8][9].

The metabolism of Norethindrone is extensive, occurring primarily in the liver. The main metabolic pathways involve the reduction of the A-ring and hydroxylation[7][9]. The introduction of a hydroxyl group at the 6-alpha position is a result of this metabolic process. The biological activity of such metabolites can differ from the parent compound. For instance, some reduced metabolites of Norethindrone have been shown to have altered receptor binding affinities and activities[10]. It is plausible that 6-alpha-hydroxylation could modulate the progestogenic, androgenic, or estrogenic activities of the parent Norethindrone molecule, though specific data is lacking.

Norethindrone and its metabolites exert their effects by binding to steroid hormone receptors, primarily the progesterone receptor (PR)[11]. They can also exhibit weaker binding to androgen and estrogen receptors, which can account for some of their side effects[11].

Conclusion

6-alpha-Hydroxy Norethindrone is a significant metabolite of Norethindrone, and its acetylated form is a well-characterized chemical standard used in pharmaceutical analysis[1]. While detailed protocols for its synthesis are not extensively published, the general synthetic route is understood. Further research is required to fully elucidate the specific biological activity and signaling pathways of this metabolite to understand its contribution to the overall pharmacological and toxicological profile of Norethindrone. The analytical methods established for Norethindrone provide a solid foundation for the further study of its hydroxylated derivatives.

References

- 1. 6-alpha-Hydroxy Norethindrone Acetate - CAS - 6856-28-6 | Axios Research [axios-research.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2014162230A1 - Process for the purification of norethindrone and norethindrone acetate - Google Patents [patents.google.com]

- 6. japsonline.com [japsonline.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medcraveebooks.com [medcraveebooks.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-alpha-Hydroxy Norethindrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the detection and quantification of 6-alpha-Hydroxy Norethindrone, a key metabolite of the synthetic progestin Norethindrone. While specific, validated protocols for 6-alpha-Hydroxy Norethindrone are not abundantly available in public literature, this document outlines established methods for the parent compound, Norethindrone, and provides guidance on adapting these for the detection of its hydroxylated metabolite. This information is critical for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals in pharmaceutical quality control.

Introduction to 6-alpha-Hydroxy Norethindrone

Norethindrone is a widely used oral contraceptive and is prescribed for various gynecological conditions.[1] Its metabolic fate in the body is of significant interest, as its metabolites can also exhibit biological activity or serve as biomarkers of exposure. 6-alpha-Hydroxy Norethindrone is a primary oxidative metabolite of Norethindrone. The hydroxylation of Norethindrone is primarily catalyzed by the Cytochrome P450 enzyme CYP3A4.[2] Understanding the analytical methods for detecting this metabolite is crucial for comprehensive pharmacokinetic studies and for assessing drug-drug interactions that may affect Norethindrone's metabolism. 6-alpha-Hydroxy Norethindrone Acetate is also recognized as an impurity in Norethindrone preparations, necessitating its accurate detection for quality control purposes.[]

Metabolic Pathway of Norethindrone

The metabolic conversion of Norethindrone to 6-alpha-Hydroxy Norethindrone is a critical pathway in its biotransformation. This hydroxylation reaction is primarily mediated by the CYP3A4 enzyme, a member of the cytochrome P450 superfamily that is abundant in the liver and small intestine.

References

Application Note & Protocol: RP-HPLC Method for the Estimation of Norethindrone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative estimation of norethindrone and its primary metabolites using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This guide is intended for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Norethindrone, a synthetic progestin, is widely used in oral contraceptives and for various gynecological disorders. The analysis of norethindrone and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust RP-HPLC method for the simultaneous separation and quantification of norethindrone and its major A-ring reduced metabolites, 5α-dihydronorethisterone and 3,5-tetrahydronorethisterone.

Metabolic Pathway of Norethindrone

Norethindrone undergoes extensive metabolism in the liver, primarily through the reduction of the α,β-unsaturated ketone in the A-ring. This process is catalyzed by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases, leading to the formation of dihydronorethisterone and tetrahydronorethisterone isomers[1][2][3].

Metabolic pathway of Norethindrone.

Experimental Protocols

The following sections detail the necessary protocols for the RP-HPLC analysis of norethindrone and its metabolites.

A liquid-liquid extraction (LLE) method is recommended for the extraction of norethindrone and its metabolites from plasma samples.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Estradiol, 10 µg/mL in ethanol)

-

Dichloromethane:Hexane (40:60, v/v) extraction solvent

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (Mobile Phase)

Protocol:

-

Pipette 500 µL of plasma into a clean centrifuge tube.

-

Spike the plasma with 20 µL of the internal standard solution and vortex for 30 seconds.

-

Add 3 mL of the dichloromethane:hexane extraction solvent to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue with 300 µL of the mobile phase.

-

Vortex for 1 minute to dissolve the analytes.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of norethindrone and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with ethanol.

-

Prepare separate stock solutions for the metabolites in a similar manner.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 2.5 µg/mL.

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.05, 0.5, and 2 µg/mL) by spiking blank plasma with the appropriate amount of norethindrone and its metabolites.

RP-HPLC Method

The following table summarizes the recommended RP-HPLC conditions for the analysis.

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Deionized Water (gradient) |

| Gradient Program | Time (min) / % Acetonitrile: 0/35, 18/35, 40/80, 45/35, 55/35 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detector Wavelength | 245 nm |

The overall workflow for the analysis is depicted in the following diagram.

Experimental workflow for RP-HPLC analysis.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | < 2% |

| Parameter | Norethindrone | 5α-dihydronorethisterone | 3,5-tetrahydronorethisterone |

| Linearity Range (µg/mL) | 0.05 - 2.5 | To be determined | To be determined |

| Correlation Coefficient (r²) | > 0.995 | To be determined | To be determined |

| LOD (µg/mL) | To be determined | To be determined | To be determined |

| LOQ (µg/mL) | To be determined | To be determined | To be determined |

| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |

| Precision (% RSD) | < 15 | < 15 | < 15 |

| Recovery (%) | > 80 | > 80 | > 80 |

Note: The values for the metabolites need to be determined experimentally during method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the simultaneous estimation of norethindrone and its major metabolites in biological matrices. The detailed protocols and validation parameters outlined in this application note will aid researchers in accurately quantifying these compounds, thereby supporting further drug development and clinical studies.

References

Application Notes and Protocols for 6-alpha-Hydroxy Norethindrone Acetate as a Reference Standard in QC Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-alpha-Hydroxy Norethindrone Acetate is a critical reference standard for the quality control (QC) of Norethindrone, a synthetic progestin widely used in hormonal contraceptives and for treating various gynecological disorders.[1] As a known metabolite and potential impurity, the accurate quantification of 6-alpha-Hydroxy Norethindrone Acetate is essential to ensure the purity, safety, and efficacy of Norethindrone-containing pharmaceutical products. This document provides detailed application notes and protocols for the use of 6-alpha-Hydroxy Norethindrone Acetate as a reference standard in QC applications, focusing on analytical method validation and routine testing.

Reference standards are a cornerstone of pharmaceutical quality control, providing a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products.[2] Certified reference materials (CRMs) undergo rigorous testing to establish their purity and identity, ensuring the reliability and consistency of analytical results.[3]

Chemical and Physical Properties

A comprehensive understanding of the reference standard's properties is fundamental for its proper use.

| Property | Value |

| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate |

| CAS Number | 6856-28-6[1] |

| Molecular Formula | C₂₂H₂₈O₄[1] |

| Molecular Weight | 356.46 g/mol [1] |

| Appearance | White to Off-White Solid |

A Certificate of Analysis (CoA) for a reference standard typically includes data from various analytical techniques to confirm its identity and purity. An example of purity assessment by HPLC for 6-alpha-Hydroxy Norethindrone Acetate showed a purity of 98.5137%.[4]

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable quantitative analysis.

Materials:

-

6-alpha-Hydroxy Norethindrone Acetate Reference Standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Analytical balance

Protocol:

-

Stock Standard Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of 6-alpha-Hydroxy Norethindrone Acetate Reference Standard.

-

Transfer the weighed standard to a 100 mL volumetric flask.

-

Dissolve the standard in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to the mark with the solvent. Mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution. These solutions will be used to generate a calibration curve.

-

HPLC Method for Impurity Profiling of Norethindrone

This method is designed for the separation and quantification of 6-alpha-Hydroxy Norethindrone Acetate and other related substances in Norethindrone API or drug products.

| HPLC Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 2.7 µm particle size |

| Mobile Phase | Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) |

| Flow Rate | 0.9 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

Method Validation Parameters

Analytical method validation ensures that the chosen method is suitable for its intended purpose. The following parameters should be assessed using the 6-alpha-Hydroxy Norethindrone Acetate reference standard.

| Parameter | Typical Acceptance Criteria | Representative Data |

| Specificity | The peak for 6-alpha-Hydroxy Norethindrone Acetate should be well-resolved from Norethindrone and other potential impurities. | No interference observed at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.99 for a concentration range of LOQ to 150% of the specification limit. |

| Accuracy | 90.0% - 110.0% recovery | 94.9% - 105.9% recovery for spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% | RSD of peak areas for six replicate injections of the standard solution is typically < 2.0%. |

| Intermediate Precision | RSD ≤ 10.0% between different analysts, instruments, or on different days. | RSD values within acceptable limits, demonstrating method robustness. |

| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1 | Typically in the range of 0.01% to 0.025% of the nominal concentration.[5] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1 | Typically in the range of 0.02% to 0.05% of the nominal concentration.[5] |

| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature). | System suitability parameters remain within acceptance criteria. |

Signaling Pathway and Experimental Workflow

Visualizing complex biological and experimental processes can aid in understanding and execution.

Norethindrone Signaling Pathway

Norethindrone, a progestin, exerts its biological effects by binding to and activating the progesterone receptor (PR).[6] This initiates a cascade of events leading to changes in gene expression.

Experimental Workflow for QC Analysis

A typical workflow for the quality control analysis of Norethindrone for related substances using 6-alpha-Hydroxy Norethindrone Acetate as a reference standard is outlined below.

Conclusion

The use of a well-characterized reference standard like 6-alpha-Hydroxy Norethindrone Acetate is indispensable for the accurate and reliable quality control of Norethindrone pharmaceutical products. Adherence to validated analytical protocols and a thorough understanding of the compound's properties and biological context are crucial for ensuring drug safety and regulatory compliance. The information and protocols provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals in their QC applications.

References

- 1. 6-alpha-Hydroxy Norethindrone Acetate - CAS - 6856-28-6 | Axios Research [axios-research.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. esschemco.com [esschemco.com]

- 5. longdom.org [longdom.org]

- 6. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

Application of 6-alpha-Hydroxy Norethindrone in Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-alpha-Hydroxy Norethindrone is a metabolite of the synthetic progestin Norethindrone, a compound widely used in hormonal contraceptives and hormone replacement therapies. While the biological activities of Norethindrone and some of its other metabolites have been studied, the specific roles and cellular effects of 6-alpha-Hydroxy Norethindrone are less characterized. These application notes provide an overview of the potential applications of 6-alpha-Hydroxy Norethindrone in cell culture studies, based on the known activities of its parent compound and related metabolites. The provided protocols offer a starting point for investigating its effects on cell viability, signaling pathways, and gene expression.

Disclaimer: The following protocols and concentration ranges are suggested starting points based on published data for the parent compound, Norethindrone, and its other metabolites. Optimal conditions for specific cell lines and experimental questions should be determined empirically.

Potential Applications in Cell Culture

Based on the known functions of Norethindrone and its metabolites, 6-alpha-Hydroxy Norethindrone can be investigated for a variety of in vitro effects, including:

-

Hormonal Receptor Activity: Assessing the binding affinity and activation of progesterone receptors (PR) and estrogen receptors (ER). Some metabolites of Norethindrone have been shown to possess estrogenic activity.[1][2]

-

Cancer Cell Proliferation: Investigating the cytotoxic or cytostatic effects on various cancer cell lines, particularly hormone-dependent cancers such as breast and endometrial cancer.

-

Signal Transduction Pathway Modulation: Elucidating the impact on intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are often downstream of hormone receptor activation.

-

Gene Expression Analysis: Studying the regulation of target gene expression involved in cell cycle control, apoptosis, and hormonal response.

-

Metabolic Studies: As a metabolite, it can be used in studies to understand the metabolic pathways of synthetic progestins.

Data Presentation: Inferred Biological Activity and Suggested Concentration Ranges

Due to the limited direct data on 6-alpha-Hydroxy Norethindrone, the following table summarizes the known activities of its parent compound and other metabolites to provide a rationale for the suggested experimental concentrations.

| Compound | Cell Line | Observed Effect | Effective Concentration | Citation |

| Norethisterone | Rat Osteoblasts | Proliferation, differentiation, mineralization | 50 nM | [3] |

| Norethisterone | MCF-7 | Inhibition of proliferation | 1 nM | [3] |

| Norethindrone Acetate | Isolated Hepatocytes | Inhibition of triglyceride incorporation | 0.1 mM | [4] |

| Norethindrone-4-beta,5-beta-epoxide | Walker Cells | Cytotoxicity (ID50) | 0.05 mM | [5] |

| 3α,5α- and 3β,5α-tetrahydronorethisterone | CV-1 and T-47D cells | Activation of estrogen receptors | Nanomolar (nM) range | [2] |

Suggested Starting Concentrations for 6-alpha-Hydroxy Norethindrone: Based on the data above, a wide range of concentrations from 1 nM to 100 µM is recommended for initial screening experiments.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of 6-alpha-Hydroxy Norethindrone on the viability and proliferation of adherent cell lines.

Materials:

-

Target adherent cell line (e.g., MCF-7, T47D, endometrial cancer cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

6-alpha-Hydroxy Norethindrone (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of 6-alpha-Hydroxy Norethindrone in culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Activation

This protocol allows for the investigation of changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK) in response to 6-alpha-Hydroxy Norethindrone.

Materials:

-

Target cell line

-

6-well cell culture plates

-

6-alpha-Hydroxy Norethindrone

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 6-alpha-Hydroxy Norethindrone at selected concentrations (e.g., 10 nM, 100 nM, 1 µM) for various time points (e.g., 15 min, 30 min, 1 hour).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and run 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., beta-actin) and total protein.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of target genes (e.g., cyclin D1, Bcl-2, progesterone receptor target genes) following treatment with 6-alpha-Hydroxy Norethindrone.

Materials:

-

Target cell line

-

6-well cell culture plates

-

6-alpha-Hydroxy Norethindrone

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 6-alpha-Hydroxy Norethindrone at desired concentrations and for a specific duration (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set using a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by 6-alpha-Hydroxy Norethindrone, assuming it interacts with progesterone and/or estrogen receptors.

Caption: Putative Progesterone Receptor Signaling Pathway for 6-alpha-Hydroxy Norethindrone.

Caption: Putative Estrogen Receptor Signaling Pathway for 6-alpha-Hydroxy Norethindrone.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the in vitro effects of 6-alpha-Hydroxy Norethindrone.

Caption: General Experimental Workflow for In Vitro Characterization.

References

- 1. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxic effects of norethindrone-4 beta,5 beta-epoxide to Walker cells in culture and to rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Effects of Norethindrone Acetate on Coagulation Gene Expression

Disclaimer: No direct studies on the in vitro effects of 6-alpha-Hydroxy Norethindrone on coagulation gene expression were identified in the public domain. The following data and protocols are based on studies of its parent compound, Norethisterone Acetate (NETA), and serve as a relevant proxy for understanding the potential effects of norethindrone and its metabolites on the coagulation system.

Introduction

Norethindrone and its derivatives are synthetic progestins widely used in hormonal contraceptives and hormone replacement therapies. Understanding their impact on the expression of genes involved in coagulation is crucial for assessing their thrombotic risk profile. These application notes provide a summary of the in vitro effects of Norethisterone Acetate (NETA) on coagulation gene expression in key cell types involved in hemostasis: hepatocytes and human umbilical vein endothelial cells (HUVECs). The provided protocols offer a framework for researchers to conduct similar in vitro studies.

Data Presentation

The following tables summarize the quantitative changes in coagulation gene expression in response to NETA treatment in vitro, based on the findings from a key study in the field.[1]

Table 1: Effect of Norethisterone Acetate (NETA) on Coagulation Gene Expression in Human Hepatocytes [1]

| Gene | Treatment (10nM NETA for 24 hours) | Fold Change in mRNA Expression |

| Fibrinogen | NETA | Downregulation |

| Prothrombin | NETA | Downregulation |

| Plasminogen Activator Inhibitor-1 (PAI-1) | NETA | Upregulation |

| Plasminogen Activator Inhibitor-1 (PAI-1) | NETA/17β-estradiol | Upregulation |

Table 2: Effect of Norethisterone Acetate (NETA) on Coagulation Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs) [1]

| Gene | Treatment (10nM NETA for 24 hours) | Fold Change in mRNA Expression |

| Tissue Factor (TF) | NETA | Upregulation |

| Tissue Factor Pathway Inhibitor (TFPI) | NETA | Upregulation |

| Tissue Plasminogen Activator (tPA) | NETA | Upregulation |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of progestins on coagulation gene expression.

Cell Culture and Treatment Protocol

a) Human Hepatocyte Culture and Treatment

-

Cell Line: Primary human hepatocytes or a suitable human hepatocyte cell line (e.g., HepG2).

-

Culture Medium: Williams' E Medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary growth factors.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed hepatocytes in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and reach 70-80% confluency.

-

Prior to treatment, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to minimize the influence of serum components.

-

Prepare stock solutions of NETA in a suitable solvent (e.g., ethanol or DMSO). The final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.1%).

-

Treat the cells with the desired concentration of NETA (e.g., 10nM) for a specified duration (e.g., 24 hours).[1] Include a vehicle control (medium with the same concentration of solvent) in parallel.

-

After the incubation period, harvest the cells for RNA extraction.

-

b) HUVEC Culture and Treatment

-

Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with the provided growth factors.